molecular formula C12H19N3 B105697 4-(4-Methylpiperazin-1-ylmethyl)phenylamine CAS No. 70261-82-4

4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Cat. No.: B105697
CAS No.: 70261-82-4
M. Wt: 205.3 g/mol
InChI Key: NIXCVBFXLJWUTC-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-ylmethyl)phenylamine is an organic compound with the molecular formula C12H19N3. It is a derivative of phenylamine, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine typically involves the reaction of 4-nitrobenzyl chloride with 1-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-ylmethyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylpiperazin-1-ylmethyl)phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antipsychotic and antidepressant agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperazin-1-ylmethyl)phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXCVBFXLJWUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390033
Record name 4-(4-Methylpiperazin-1-ylmethyl)phenylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70261-82-4
Record name 4-[(4-Methylpiperazin-1-yl)methyl]aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70261-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylpiperazin-1-ylmethyl)phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylpiperazin-1-yl)methyl]aniline
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Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-4-(4-nitrobenzyl)piperazine (4.0 g) in methanol (100 mL) at room temperature under nitrogen atmosphere was added Raney nickel (1.6 gm). The reaction mixture was stirred for 2 hr under hydrogen atmosphere. The progress of the reaction was monitored by TLC and upon completion of the reaction, the mixture was filtered under nitrogen atmosphere and the solvent was removed under reduced pressure to give 4-[(4-methylpiperazin-1-yl)methyl]aniline (3.2 g). 1H NMR (CDCl3, 200 MHz) δ: 7.13 (2H, d, J=8.4 Hz), 6.61 (2H, d, J=8.4 Hz), 3.41 (2H, s), 2.45 (8H, bm), 2.27 (3H, s); m/e=206 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Methyl-4-(4-nitro-benzyl)-piperazine (3.70 g, 15.7 mmol) was dissolved in Methanol (40.0 mL, 987 mmol) and was carefully added to a Parr vessel containing 10% Palladium on Carbon (1.00 g, 74.9 mmol) under nitrogen. The mixture was then placed on a Parr hydrogenation apparatus and was allowed to shake at 55 psi until uptake of hydrogen ceased. The catalyst was then filtered to afford 3.00 g of 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine without further purification. (M+H)=205.96.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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1 g
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Synthesis routes and methods III

Procedure details

A suspension of 1-[(4-nitrophenyl)methyl]-4-methylpiperazine (3.5 g, 0.015 M) and 700 mg of 5% Pd/C in 200 ml of absolute ethanol is hydrogenated for 20 minutes. This is then filtered, washed with more ethanol and concentrated to a white oil. This is crystallized from acetate/Skellysolve® B to give 900 mg (30%) of white crystalline 1-methyl-4-[(4-aminophenyl)methyl]piperazine.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Using the procedure of Example 1, 1-methyl-piperazine Compound 46a1 was used in place of Compound 1n2 and carried forward to prepare 1-methyl-4-(4-nitro-benzyl)-piperazine Compound 46a2. Nickel chloride hexahydrate (45.7 g, 192 mmol) was added to a solution of Compound 46a2 (17.9 g, 87.4 mmol) in methanol (250 mL). Twenty portions of sodium borohydride (500 mg each, 264 mmol total) were then added to the reaction mixture over a period of about 2 hr. The mixture was then carefully diluted at 0° C. with concentrated HCl to give a transparent green solution. The mixture was subsequently washed with ethyl ether. The cooled aqueous layer was adjusted to pH 10 with NH4OH (28%) and then extracted with EtOAc. The combined organic layers were dried over MgSO4, then filtered and evaporated in vacuo to give 4-(4-methyl-piperazin-1-ylmethyl)-phenylamine Compound 46a (17.6 g) as a yellow foam. 1H NMR (DMSO-d6) δ 6.91 (d, J=8.2 Hz, 2H); 6.50 (d, J=8.2 Hz, 2H); 4.94 (br s, 2H); 3.28 (s, 2H); 2.44-2.26 (m, 8H); 2.19 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound 1n2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
Compound 46a2
Quantity
17.9 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Nickel chloride hexahydrate
Quantity
45.7 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods V

Procedure details

1-methyl-4-(4-nitrobenzyl)-piperazine (F652-01, 4.67 g, 19.9 mmol), methanol (100 mL), zinc powder (6.5 g, 99.3 mmol) and ammonium chloride (4.3 g, 79.5 mmol) were placed in a reaction vessel and heated for 2 hours under reflux. After returning to room temperature, the reaction mixture was filtered through Celite. The solvent of the filtrate was distilled off under reduced pressure to obtain a solid. Diethyl ether was added to the solid, and insoluble components were removed by filtration. 4-(4-methylpiperazin-1-ylmethyl)phenylamine (F652-02, white solid, 3.16 g, 77%) was obtained by removing the solvent of the filtrate by distillation.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
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4.3 g
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reactant
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6.5 g
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